3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
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Description
3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C20H17FN2O2S and its molecular weight is 368.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A significant area of research involves the synthesis of novel compounds for potential biological activities. The synthesis of 4H-thieno[3,4-c]pyrazole derivatives, showing remarkable analgesic, anti-inflammatory, and antipyretic activities, alongside platelet antiaggregating activity, highlights the therapeutic potential of similar heterocyclic compounds (Menozzi et al., 1992). Another study on chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents further demonstrates the utility of these compounds in developing new antibacterial treatments (Solankee & Patel, 2004).
Photophysical and Chemosensor Applications
Research into the photophysical properties of heterocyclic compounds, such as the investigation of novel pyrazoline heterocyclic D-π-A chromophores for fluorescent chemosensors, showcases the potential for detecting metal ions like Fe3+ (Khan, 2020). This application is vital for environmental monitoring and laboratory analyses.
Structural Characterization and Molecular Design
The structural characterization and synthesis of compounds, such as isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, provide insights into the design and optimization of molecules for specific functions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Understanding these molecular structures helps in tailoring compounds for better pharmacological or material science applications.
Optical and Electronic Properties
The study of 2,5-di(aryleneethynyl)pyrazine derivatives for their optoelectronic properties and potential use in light-emitting devices exemplifies the compound's utility in electronic and photonic applications (Zhao et al., 2004). Such research contributes to the development of new materials for electronic devices, highlighting the broad applicability of these compounds beyond biological activities.
Properties
IUPAC Name |
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-6-7-17(14(2)10-13)18(24)12-26-19-20(25)23(9-8-22-19)16-5-3-4-15(21)11-16/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLRJDLFLKOTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.